molecular formula C8H5F5 B13423135 Benzene, ethylpentafluoro- CAS No. 2251-81-2

Benzene, ethylpentafluoro-

Cat. No.: B13423135
CAS No.: 2251-81-2
M. Wt: 196.12 g/mol
InChI Key: NBOXZRBYWXQDLY-UHFFFAOYSA-N
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Description

Benzene, ethylpentafluoro- is an organic compound with the molecular formula C8H5F5. It is a derivative of benzene where five hydrogen atoms are replaced by fluorine atoms and one hydrogen atom is replaced by an ethyl group. This compound is part of the larger family of fluorinated benzenes, which are known for their unique chemical properties and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzene, ethylpentafluoro- typically involves the fluorination of ethylbenzene. One common method is the direct fluorination using elemental fluorine (F2) in the presence of a catalyst such as cobalt trifluoride (CoF3). The reaction is carried out under controlled conditions to ensure selective fluorination and to avoid over-fluorination or decomposition of the product.

Industrial Production Methods: Industrial production of benzene, ethylpentafluoro- may involve more advanced techniques such as electrochemical fluorination (ECF) or the use of specialized fluorinating agents like xenon difluoride (XeF2). These methods offer higher selectivity and yield, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: Benzene, ethylpentafluoro- undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in electrophilic aromatic substitution reactions, where the fluorine atoms can be replaced by other substituents.

    Oxidation Reactions: The ethyl group can be oxidized to form carboxylic acids or aldehydes.

    Reduction Reactions: The compound can be reduced to form partially or fully hydrogenated products.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid).

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Reduction Reactions: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.

Major Products:

    Substitution Reactions: Products include halogenated or nitrated derivatives of benzene, ethylpentafluoro-.

    Oxidation Reactions: Products include ethylpentafluorobenzoic acid or ethylpentafluorobenzaldehyde.

    Reduction Reactions: Products include partially hydrogenated derivatives or fully hydrogenated ethylpentafluorocyclohexane.

Scientific Research Applications

Benzene, ethylpentafluoro- has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various fluorinated organic compounds, which are valuable in materials science and pharmaceuticals.

    Biology: Fluorinated compounds like benzene, ethylpentafluoro- are used in the study of enzyme mechanisms and protein-ligand interactions due to their unique electronic properties.

    Medicine: It is explored for its potential use in drug development, particularly in designing molecules with improved metabolic stability and bioavailability.

    Industry: The compound is used in the production of specialty chemicals, agrochemicals, and advanced materials such as fluoropolymers and liquid crystals.

Mechanism of Action

The mechanism of action of benzene, ethylpentafluoro- involves its interaction with various molecular targets and pathways. The presence of fluorine atoms significantly alters the electronic distribution within the molecule, enhancing its reactivity and binding affinity to specific targets. In biological systems, it can interact with enzymes and receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    Pentafluorobenzene: Similar in structure but lacks the ethyl group, making it less hydrophobic and less reactive in certain contexts.

    Ethylbenzene: Lacks fluorine atoms, resulting in different electronic properties and reactivity.

    Hexafluorobenzene: Fully fluorinated benzene, more stable and less reactive compared to benzene, ethylpentafluoro-.

Uniqueness: Benzene, ethylpentafluoro- is unique due to the combination of fluorine atoms and an ethyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound in various applications where specific reactivity and interaction profiles are required.

Properties

CAS No.

2251-81-2

Molecular Formula

C8H5F5

Molecular Weight

196.12 g/mol

IUPAC Name

1-ethyl-2,3,4,5,6-pentafluorobenzene

InChI

InChI=1S/C8H5F5/c1-2-3-4(9)6(11)8(13)7(12)5(3)10/h2H2,1H3

InChI Key

NBOXZRBYWXQDLY-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=C(C(=C1F)F)F)F)F

Origin of Product

United States

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